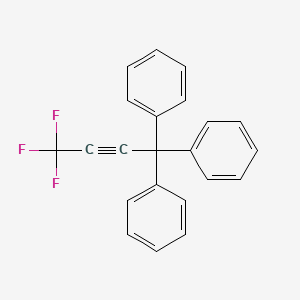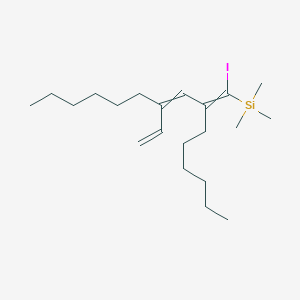![molecular formula C16H20O2 B14214129 3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL CAS No. 825628-40-8](/img/structure/B14214129.png)
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL is a chemical compound known for its unique structure and properties It features a phenyl group attached to a hept-2-yn-1-yl moiety, which is further connected to a prop-2-en-1-ol group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL typically involves the reaction of 1-phenylhept-2-yn-1-ol with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenylhept-2-yn-1-one or phenylhept-2-yn-1-al.
Reduction: Formation of phenylhept-2-en-1-ol or phenylheptane.
Substitution: Formation of halogenated derivatives such as 3-[(1-phenylhept-2-yn-1-yl)oxy]prop-2-en-1-yl bromide.
Scientific Research Applications
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2-propyn-1-ol
- 1-Phenyl-2-propyn-1-ol
- 3-Phenyl-1-propanol
- Propargyl alcohol
Uniqueness
3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL is unique due to its combination of a phenyl group, a hept-2-yn-1-yl moiety, and a prop-2-en-1-ol group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
825628-40-8 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-(1-phenylhept-2-ynoxy)prop-2-en-1-ol |
InChI |
InChI=1S/C16H20O2/c1-2-3-4-8-12-16(18-14-9-13-17)15-10-6-5-7-11-15/h5-7,9-11,14,16-17H,2-4,13H2,1H3 |
InChI Key |
AFQZZEWGSBNQBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C1=CC=CC=C1)OC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)
![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)



![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-](/img/structure/B14214121.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
